molecular formula C10H14N4 B14705156 4-Azido-N,N-diethylaniline CAS No. 24573-95-3

4-Azido-N,N-diethylaniline

Cat. No.: B14705156
CAS No.: 24573-95-3
M. Wt: 190.25 g/mol
InChI Key: ZPQOMTOSHGDYGP-UHFFFAOYSA-N
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Description

4-Azido-N,N-diethylaniline is an organic aryl azide compound of significant interest in material sciences and synthetic chemistry. Its core research value lies in the reactivity of the azide functional group, which can be harnessed for efficient polymer crosslinking and functionalization. The primary mechanism of action involves the photolytic or thermal activation of the azide group, which releases nitrogen gas and generates a highly reactive nitrene intermediate . This nitrene species can subsequently undergo a range of reactions, including C-H insertion and addition to double bonds, to form covalent crosslinks within polymer matrices . This process is a powerful strategy for altering the physical properties of materials, such as enhancing their mechanical strength, thermal stability, and solvent resistance. This crosslinking technology is particularly valuable in the development of advanced polymer-based devices. Researchers utilize such azido compounds to boost the efficiency and long-term stability of organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) by locking the morphology of the active layers . As a reagent, this compound is strictly for professional research applications. It is critical to handle this compound with care, adhering to all relevant laboratory safety protocols. Azides can be sensitive to heat, shock, and light, and appropriate safety precautions must be taken . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24573-95-3

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-azido-N,N-diethylaniline

InChI

InChI=1S/C10H14N4/c1-3-14(4-2)10-7-5-9(6-8-10)12-13-11/h5-8H,3-4H2,1-2H3

InChI Key

ZPQOMTOSHGDYGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Azido N,n Diethylaniline

Established Synthetic Routes to 4-Azido-N,N-diethylaniline

The traditional and most common method for preparing this compound involves the diazotization of a specific aromatic amine precursor.

Diazotization of N,N-Diethyl-p-phenylenediamine

The cornerstone of this compound synthesis is the diazotization of N,N-Diethyl-p-phenylenediamine. nih.govsigmaaldrich.comtcichemicals.comsigmaaldrich.com This multi-step process begins with the formation of a diazonium salt from the primary amino group of N,N-Diethyl-p-phenylenediamine. This reaction is typically carried out in an acidic medium, often using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures to ensure the stability of the resulting diazonium salt.

Considerations for High-Yield Synthesis

Achieving a high yield in the synthesis of this compound requires careful control of several reaction parameters. The temperature during the diazotization step is critical; it must be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The pH of the reaction mixture is also a crucial factor, as it influences both the formation of the diazonium salt and the subsequent azide (B81097) substitution.

Advanced Synthetic Strategies

Modern advancements in chemical synthesis have introduced more efficient and safer methods for the production of organic azides, including aryl azides like this compound.

Continuous Flow Processing for Organic Azides

Continuous flow processing has emerged as a powerful technique for the synthesis of organic azides. lpp-group.comrsc.orgdigitellinc.com This method offers significant advantages over traditional batch processing, particularly in terms of safety and efficiency. lpp-group.comresearchgate.net Organic azides are known to be potentially explosive, and their synthesis in large quantities in batch reactors can pose significant safety risks. lpp-group.com

Flow chemistry mitigates these risks by performing the reaction in a continuous stream within a microreactor or a small-volume tube reactor. researchgate.net This approach ensures that only a small amount of the hazardous material is present at any given time, significantly reducing the potential for a dangerous thermal runaway. researchgate.netresearchgate.net Furthermore, the high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature and mixing, leading to improved reaction efficiency, higher yields, and better product quality. researchgate.net The synthesis of various alkyl and aryl azides has been successfully demonstrated using continuous flow methods, highlighting its potential for the safer and more efficient production of compounds like this compound. rsc.org

Exploration of Precursors and Related Starting Materials

The choice of starting material is fundamental to the successful synthesis of this compound.

N,N-Diethyl-p-phenylenediamine as a Key Precursor

N,N-Diethyl-p-phenylenediamine, also known as 4-amino-N,N-diethylaniline, is the essential precursor for the synthesis of this compound via the diazotization route. nih.govsigmaaldrich.comtcichemicals.comsigmaaldrich.com Its chemical structure contains the necessary primary aromatic amine group that can be converted into a diazonium salt, and the N,N-diethylamino group which remains intact throughout the reaction sequence. The availability and reactivity of this precursor make it the starting point of choice for this synthesis.

Derivatives of Aniline (B41778) in Azide Synthesis

The synthesis of this compound can be effectively achieved through a multi-step reaction pathway starting from the aniline derivative, N,N-diethylaniline. This process involves the introduction of a nitrogen-based functional group at the para position of the benzene (B151609) ring, which is subsequently converted to the azide moiety. The key intermediate in this synthetic sequence is N,N-diethyl-p-phenylenediamine, also known as 4-Amino-N,N-diethylaniline. sigmaaldrich.comtcichemicals.com

Formation of N,N-diethyl-p-phenylenediamine: This step involves the introduction of an amino group at the para-position of N,N-diethylaniline. A common method to achieve this is through a nitrosation reaction followed by a reduction. google.com

Conversion of the amino group to an azide group: The primary amino group of N,N-diethyl-p-phenylenediamine is converted into an azide group through a diazotization reaction, followed by treatment with an azide salt. This is a well-established method for the synthesis of aryl azides from aromatic amines. nih.gov

A detailed description of each step is provided below.

Step 1: Synthesis of N,N-diethyl-p-phenylenediamine

The initial step in the synthesis is the conversion of N,N-diethylaniline to N,N-diethyl-p-phenylenediamine. This is typically carried out via a nitrosation reaction to form an N-nitroso compound, which is then rearranged and reduced to the desired p-phenylenediamine (B122844) derivative.

A representative procedure involves the nitrosation of N,N-diethylaniline using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting p-nitroso-N,N-diethylaniline is then reduced to N,N-diethyl-p-phenylenediamine. Various reducing agents can be employed for this transformation.

Step 2: Diazotization and Azidation of N,N-diethyl-p-phenylenediamine

The second stage of the synthesis involves the conversion of the primary amino group of N,N-diethyl-p-phenylenediamine into an azide group. This is achieved through a diazotization reaction, where the amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a mineral acid) at low temperatures to form a diazonium salt.

The resulting diazonium salt is generally not isolated and is reacted in situ with a source of azide ions, such as sodium azide, to yield the final product, this compound. The reaction is an example of a Sandmeyer-type reaction.

The reaction scheme can be summarized as follows:

N,N-diethylaniline → p-Nitroso-N,N-diethylaniline

p-Nitroso-N,N-diethylaniline → N,N-diethyl-p-phenylenediamine

N,N-diethyl-p-phenylenediamine → this compound

The table below outlines the key transformations and intermediates in the synthesis of this compound from N,N-diethylaniline.

Starting Material Intermediate 1 Intermediate 2 Final Product
N,N-diethylanilinep-Nitroso-N,N-diethylanilineN,N-diethyl-p-phenylenediamineThis compound

This synthetic approach, utilizing a readily available aniline derivative, provides a reliable route to this compound, a compound with applications in various fields of chemical research.

Chemical Reactivity and Mechanistic Investigations of 4 Azido N,n Diethylaniline

General Reactivity of Aryl Azide (B81097) and Tertiary Amine Moieties

Aryl azides are known for their ability to undergo 1,3-dipolar cycloaddition reactions and to form highly reactive nitrenes upon thermal or photolytic decomposition. nih.gov The azide group can act as a weak nucleophile, typically attacking with its terminal nitrogen, or as a weak electrophile. nih.gov Resonance with the adjoining aromatic ring makes aryl azides less nucleophilic compared to aliphatic azides and prone to losing nitrogen gas to generate the corresponding nitrene. nih.gov

Tertiary amines, such as the N,N-diethylamino group in 4-Azido-N,N-diethylaniline, are characterized by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. studymind.co.uklibretexts.org They readily react with acids to form salts and can act as nucleophiles in reactions with various electrophiles, including alkyl halides and acyl chlorides. studymind.co.uklibretexts.orgopenstax.org The reactivity of tertiary amines can be influenced by steric hindrance around the nitrogen atom. quora.com The N,N-diethylamino group can also be oxidized to form an N-oxide. youtube.com

Click Chemistry and Cycloaddition Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. interchim.fratdbio.com The azide-alkyne cycloaddition is a prime example of a click reaction, and this compound is a suitable substrate for such transformations due to its aryl azide group. interchim.frnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction proceeds under mild conditions and is compatible with a wide range of functional groups. beilstein-journals.orgresearchgate.net The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

The general mechanism for the CuAAC reaction is as follows:

Formation of a copper(I) acetylide.

Coordination of the organic azide to the copper center.

Cyclization to form a six-membered copper-triazolide intermediate.

Protonolysis to release the triazole product and regenerate the copper(I) catalyst. atdbio.com

Catalyst SystemReactantsProductConditionsYield
Cu(I) saltOrganic Azide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleRoom temperature, various solventsTypically high to quantitative nih.govbeilstein-journals.org
Cu(II) salt + Reducing Agent (e.g., sodium ascorbate)Organic Azide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleIn situ generation of Cu(I)High wikipedia.org
Copper(0) metalOrganic Azide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleRoom temperature, may be slowCan be accelerated with microwave radiation beilstein-journals.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes. The high ring strain of these alkynes significantly accelerates the reaction with azides, allowing the formation of triazoles without the need for a metal catalyst. atdbio.comnih.gov This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. atdbio.com The reaction of a strained alkyne, such as a dibenzocyclooctyne (DBCO), with an azide-containing molecule like this compound proceeds rapidly to yield a stable triazole. nih.govnih.govrsc.org

Strained AlkyneAzideProductConditions
Dibenzocyclooctynol (DIBO)Azido-containing compoundsStable triazoleRoom temperature, catalyst-free nih.gov
Cyclooct-2-yn-1-ol2-(Azidophenyl)boronic acidTriazole with boronate esterRoom temperature, complete regioselectivity rsc.orgchemrxiv.org

Formation of 1,2,3-Triazoles and Related Heterocycles

The reaction of this compound with various alkynes via either CuAAC or SPAAC leads to the formation of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org These five-membered heterocyclic compounds are stable and find applications in medicinal chemistry and materials science. researchgate.net The Huisgen 1,3-dipolar cycloaddition, the parent reaction of CuAAC, can produce a mixture of 1,4- and 1,5-regioisomers when conducted thermally, whereas the copper-catalyzed version is highly selective for the 1,4-isomer. wikipedia.orgnih.gov Various synthetic methods have been developed for the synthesis of 1,2,3-triazoles, highlighting their importance in organic chemistry. organic-chemistry.orgnih.govnih.gov

Photochemistry and Photoinduced Transformations

The aryl azide group in this compound is photoactive, meaning it can undergo chemical changes upon absorption of light.

Photolytic Decomposition Pathways of Azides

Upon photolysis, aryl azides typically extrude dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate. acs.orgworktribe.comresearchgate.net This nitrene can exist in either a singlet or triplet spin state, each with distinct reactivity. acs.org

Singlet Nitrene: The singlet nitrene is highly electrophilic and can undergo a variety of rapid intramolecular reactions, such as insertion into C-H or N-H bonds, or ring expansion to form azepines. worktribe.com

Triplet Nitrene: The triplet nitrene behaves more like a diradical and can abstract hydrogen atoms from the solvent or other molecules, or undergo intermolecular reactions like dimerization to form azo compounds. worktribe.com

The photolytic decomposition of 2-azidobiphenyl, for instance, proceeds through the formation of 2-nitrenobiphenyl, which then cyclizes to form carbazole. acs.org Studies on the photochemistry of aryl azides have shown that the intermediates formed upon photolysis are highly reactive and can engage in various transformations. researchgate.netresearchgate.net The specific pathway taken depends on the structure of the azide and the reaction conditions.

ReactantConditionsIntermediateProduct(s)
Aryl AzidePhotolysisAryl Nitrene (Singlet and/or Triplet)Insertion products, azepines, azo compounds, amines worktribe.comresearchgate.net
2-AzidobiphenylFlash Photolysis2-NitrenobiphenylCarbazole acs.org
Platinum(II) Azide PrecursorFemtosecond Infrared SpectroscopyPlatinum(II) NitreneN-atom transfer products nih.gov

Generation and Characterization of Reactive Intermediates (e.g., Nitrenes, Radicals)

The photolysis of aryl azides like this compound is a well-established method for generating highly reactive nitrene intermediates. Upon irradiation, these compounds release dinitrogen (N₂) to form a singlet nitrene, which can then intersystem cross to a more stable triplet nitrene. nih.gov The nature of the solvent and the substituents on the aromatic ring significantly influence the lifetime and reactivity of these transient species. nih.gov

In aqueous solutions, singlet nitrenes derived from azides tend to relax to the triplet state. nih.gov This triplet species is often less reactive towards the typical functional groups found in biological molecules, which has implications for applications like photoaffinity labeling. nih.gov However, in a hydrophobic environment, the singlet nitrene can partition between forming the triplet nitrene and rearranging to other reactive intermediates, such as didehydroazepines. nih.gov

The reactivity of the generated nitrene is also highly dependent on the electronic properties of the aromatic ring. For instance, fluorination of the aryl azide can lead to a longer-lived singlet nitrene that is capable of reacting with unactivated C-H bonds. nih.gov

The generation of radical intermediates from azides can also occur, particularly in the presence of radical initiators or through specific reaction pathways. For example, the reaction of α-azido-β-keto esters with tributyltin hydride proceeds via a radical chain mechanism. This involves the initial addition of a tributylstannyl radical to the azido (B1232118) group to form a stannylaminyl radical. cmu.edu

Table 1: Reactive Intermediates from Aryl Azides and their Characteristics

PrecursorIntermediateGeneration MethodKey Characteristics
p-AzidoacetophenoneSinglet NitrenePhotolysisRelaxes to triplet state in aqueous solution; can form didehydroazepine in hydrophobic environments. nih.gov
2,3,5,6-Tetrafluoro-p-azidoacetophenoneSinglet NitrenePhotolysisLonger lifetime in benzene (B151609); reacts with unactivated C-H bonds. nih.gov
α-Azido-β-keto estersStannylaminyl RadicalReaction with Bu₃SnHUndergoes intramolecular cyclization. cmu.edu
Aryl AzidesIron(III)-iminyl radicalReaction with Iron(II) complexesAntiferromagnetically coupled high-spin Fe(III) center and an aryl-iminyl radical. nih.gov

Photoinduced Electron Transfer Processes in Donor-Acceptor Systems

Donor-acceptor systems are crucial for understanding and developing materials for applications such as organic photovoltaics and photocatalysis. dr-dral.com In these systems, photoinduced electron transfer (PET) is a key process. dr-dral.com The efficiency of PET is influenced by the electronic properties of the donor and acceptor moieties, their spatial arrangement, and the surrounding environment. nsf.govrsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of PET in various donor-acceptor complexes. dr-dral.comnih.gov These studies can predict the direction and nature of charge transfer states and correlate excited state lifetimes with chemical reactivity. dr-dral.comnih.gov For instance, in ethyne-bridged donor-acceptor complexes containing a dimethylaniline donor, the torsion angle between the donor and acceptor strongly influences the PET rate. nsf.gov

The use of ionic liquids as a medium can also significantly affect the dynamics of photoinduced charge separation and the stability of the resulting charge-transfer state. rsc.org

Photocascade Catalysis Involving Anilines and Azidochalcones

Visible-light-driven photocascade catalysis represents a mild and sustainable approach in organic synthesis. researchgate.net A notable example involves the coupling of N,N-dimethylanilines with α-azidochalcones. researchgate.netnih.gov This process, often catalyzed by ruthenium complexes like Ru(bpy)₃₂, leads to the formation of complex heterocyclic structures through the creation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov

The mechanism of this photocascade reaction involves several steps. The α-azidochalcone, upon photosensitized decomposition, forms a 2H-azirine. researchgate.net Concurrently, the N,N-dimethylaniline undergoes a photoredox-catalyzed process to generate an azomethine ylide. researchgate.net These two intermediates then participate in a [3+2] cycloaddition to yield the final product. researchgate.net This synthetic strategy has been successfully employed to synthesize a variety of 1,3-diazabicyclo[3.1.0]hexanes in good yields. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions

However, the reactivity of the aromatic ring towards electrophiles is also influenced by the other substituents present. In the case of this compound, the N,N-diethylamino group is a strong activating group, further enhancing the electron density at the ortho and para positions relative to the azido group. byjus.com This would make the molecule highly reactive towards electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For anilines, these reactions can sometimes be complicated by the basicity of the amino group, which can be protonated in acidic conditions, leading to the formation of a meta-directing anilinium ion. byjus.com

Nucleophilic Reactions and Pathways

Organic azides can participate in nucleophilic reactions, with the terminal nitrogen atom being mildly nucleophilic. nih.gov They can also undergo nucleophilic aromatic substitution (SNAr) reactions, where the azide ion acts as a nucleophile to displace a suitable leaving group on an aromatic ring. nih.gov For example, 2-azido-3-nitropyridines can be synthesized from 2-chloro-3-nitropyridines using sodium azide. nih.gov

The azide group itself can be the target of nucleophiles. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) proceeds via nucleophilic substitution. researchgate.net

Radical Reactions and Associated Mechanisms

Aryl azides can be involved in radical reactions, often initiated by photolysis or the use of radical initiators like azobisisobutyronitrile (AIBN). dundee.ac.uk Thiyl radicals, for example, can be generated from thiols and participate in cyclization reactions with unsaturated substrates. dundee.ac.uk While AIBN is a common initiator, in some cases, reactions involving thiyl radicals can proceed without a catalyst, possibly initiated by trace oxygen. dundee.ac.uk

The reaction of α-azido-β-keto esters with tributyltin hydride is a notable example of a radical chain reaction. The mechanism involves the initial addition of the tributylstannyl radical to the azido group, leading to a stannylaminyl radical. This intermediate then undergoes intramolecular cyclization and subsequent β-scission to form a stable ring-opened radical, which propagates the chain. cmu.edu In some cases, a deazidation process can occur, where the stannyl (B1234572) radical adds to the terminal nitrogen of the azide, leading to fragmentation and the formation of a deazidated alkyl radical. cmu.edu

Rearrangement Reactions of Aryl Azides

Aryl azides are known to undergo various rearrangement reactions, often promoted by acid or heat. The Curtius rearrangement, for example, involves the thermal or photochemical rearrangement of acyl azides to isocyanates. masterorganicchemistry.com This reaction is a valuable method for converting carboxylic acids into amines. masterorganicchemistry.com

Acid-promoted rearrangements of arylmethyl azides can generate in situ iminium ion intermediates. researchgate.net These intermediates are electrophilic and can be trapped by various nucleophiles, including aromatic compounds, to form N-arylmethyl arenes. researchgate.net This strategy has been applied in the total synthesis of natural products like isocryptolepine. researchgate.net The reaction likely proceeds through a nucleophilic addition to the iminium ion followed by intramolecular cyclization. researchgate.net

Thermal cyclization of organic azides with suitable ortho substituents can also occur, leading to the formation of heterocyclic compounds with the loss of nitrogen gas. researchgate.net

Curtius-Type Rearrangements (General Azide Reactivity)

The Curtius rearrangement is a well-established thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concurrent loss of nitrogen gas. wikipedia.org This reaction is a versatile method for converting carboxylic acids into amines, carbamates, and urea (B33335) derivatives through the isocyanate intermediate. wikipedia.orgnih.govnih.gov The mechanism is generally considered to be a concerted intramolecular process, ensuring the retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

While the classical Curtius rearrangement involves acyl azides, the underlying principle of rearrangement with nitrogen extrusion is relevant to understanding the potential reactivity of aryl azides like this compound. The thermal decomposition of aryl azides can lead to the formation of highly reactive nitrene intermediates. These nitrenes can then undergo various transformations, including intramolecular cyclizations or intermolecular reactions.

Recent research has indicated that the thermal decomposition of acyl azides is a concerted process, avoiding the formation of a free acyl nitrene. wikipedia.org However, photochemical Curtius-type rearrangements may proceed through a stepwise mechanism involving a nitrene intermediate. nih.gov The migratory aptitude in these rearrangements generally follows the order of tertiary > secondary ~ aryl > primary alkyl groups. wikipedia.org

The isocyanate product of a Curtius rearrangement is a key reactive intermediate that can be trapped by various nucleophiles. organic-chemistry.org For instance, reaction with water leads to a primary amine, alcohols yield carbamates, and amines produce urea derivatives. wikipedia.org This reactivity has been widely applied in the synthesis of complex molecules, including pharmaceuticals like Oseltamivir. wikipedia.org

Reagent/ConditionProduct TypeReference
Heat or UV lightIsocyanate wikipedia.org
Isocyanate + WaterPrimary Amine wikipedia.org
Isocyanate + AlcoholCarbamate wikipedia.org
Isocyanate + AmineUrea wikipedia.org

Coupling Reactions and Analogies in Azo Dye Formation

Diazo Coupling Reactions with N,N-Dialkylanilines

Diazo coupling reactions are electrophilic aromatic substitution reactions where a diazonium salt acts as the electrophile, reacting with an activated aromatic ring, such as that of an N,N-dialkylaniline. libretexts.orgwikipedia.org These reactions are fundamental to the synthesis of azo dyes, which are compounds characterized by an -N=N- double bond connecting two aromatic rings. libretexts.orglibretexts.org The extended conjugation in these molecules is responsible for their vibrant colors. wikipedia.org

The diazonium ion is a weak electrophile, necessitating a highly activated aromatic ring for the reaction to proceed efficiently. researchgate.net N,N-dialkylanilines are excellent coupling partners due to the strong electron-donating nature of the dialkylamino group, which activates the aromatic ring towards electrophilic attack. libretexts.org The coupling typically occurs at the para position to the activating group. If the para position is blocked, the reaction will proceed at an ortho position, though at a slower rate. wikipedia.org

The pH of the reaction medium is a critical factor. In acidic conditions (pH < 6), an amino group is a more potent activating group than a hydroxyl group. libretexts.org Conversely, in alkaline conditions (pH > 7.5), the deprotonated hydroxyl group (phenoxide) is a stronger activator. libretexts.org

The mechanism of diazo coupling is a two-step process. The first and slower step involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the N,N-dialkylaniline. slideshare.net This is followed by a rapid deprotonation to restore the aromaticity of the ring and form the final azo compound. slideshare.net

Coupling PartnerConditionProduct
N,N-DialkylanilineAcidic pH (< 6)p-Azo-N,N-dialkylaniline
PhenolAlkaline pH (> 7.5)p-Azo-phenol

Synthesis and Photochemical Behavior of Photoactive Azoimine Dyes

Photoactive azoimine dyes, such as 4-(2-pyridylazo)-N,N-diethylaniline, can be synthesized from the reaction of 2-aminopyridine (B139424) with N,N-dialkyl-1,4-nitrosoaniline. nih.gov These dyes exhibit interesting photochemical properties that differ from their analogues lacking the dialkylamino group. nih.gov

Structural analysis, including single-crystal X-ray diffraction, reveals a trans configuration around the azo group in these dyes. nih.gov A key feature of these compounds is their ability to exhibit emission spectra at room temperature, a property not observed in similar compounds like 2-phenylazopyridine. nih.gov This difference in photochemical behavior is attributed to the influence of the dialkylamino substituent. nih.gov

The excitation spectra of these dyes often differ from their absorption spectra, which can be explained by a trans to cis photoisomerization process. nih.gov This photoisomerization is supported by theoretical calculations. nih.gov Furthermore, cyclic voltammetry studies indicate that both the dialkylamino group can be oxidized and the azo group can be reduced, highlighting the π-acidity of these dyes. nih.gov

CompoundKey Photochemical PropertyReference
4-(2-pyridylazo)-N,N-diethylanilineRoom temperature emission nih.gov
2-phenylazopyridineNo room temperature emission nih.gov

Ring Expansion Reactions with Organoboranes (e.g., Boroles)

Aryl azides, including by extension this compound, can undergo ring expansion reactions with highly reactive five-membered anti-aromatic heterocycles known as boroles. rsc.org These reactions provide a synthetic route to larger, unsaturated boron-containing heterocycles. rsc.org The high reactivity of boroles stems from their anti-aromatic character and the Lewis acidity of the boron center. rsc.org

The reaction is initiated by the coordination of the azide's nitrogen atom to the Lewis acidic boron atom of the borole (B14762680). rsc.orgresearchgate.net This coordination is followed by a rearrangement that leads to the insertion of a nitrogen atom into the borole ring, resulting in the formation of a six-membered 1,2-azaborinine. researchgate.netnih.gov This process typically involves the expulsion of a molecule of dinitrogen (N₂). nih.gov

Theoretical studies suggest that the reaction between an azide and a borole proceeds through a bicyclic intermediate after the initial coordination. nih.gov This intermediate can then either lose N₂ to form the thermodynamically favored 1,2-azaborinine or rearrange to a kinetically favored eight-membered ring. nih.gov The reaction of boroles with organic azides is a versatile method for synthesizing complex polycyclic 1,2-azaborinines. researchgate.net This methodology has been extended to various types of azides, including aryl, alkyl, and silyl (B83357) azides. researchgate.net

ReactantsProductKey FeatureReference
Aryl Azide + Borole1,2-AzaborinineNitrogen insertion into the borole ring researchgate.netnih.gov
Borole + Trimethylsilyl azide1,2-Azaborine or Eight-membered BN₃C₄ heterocycleFormation of thermodynamically or kinetically favored product nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

The elucidation of the chemical structure and electronic nature of 4-Azido-N,N-diethylaniline is accomplished through various spectroscopic methods. These analytical techniques are fundamental in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-donating N,N-diethylamino group and the electron-withdrawing azide (B81097) group influence the chemical shifts of the aromatic protons. The aromatic region would likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the N,N-diethylamino group are expected to appear at a lower chemical shift (more shielded) compared to the protons ortho to the azide group due to the strong electron-donating nature of the amino group. The ethyl protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, arising from spin-spin coupling.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to -N(Et)₂)~6.6-6.8Doublet
Aromatic (ortho to -N₃)~6.9-7.1Doublet
Methylene (-CH₂-)~3.3-3.4Quartet
Methyl (-CH₃)~1.1-1.2Triplet

Note: The exact chemical shifts can be influenced by the solvent and the concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the aromatic carbons and the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the nitrogen of the diethylamino group (C-1) and the carbon atom attached to the azide group (C-4) are expected to have characteristic chemical shifts. The remaining aromatic carbons (C-2, C-3, C-5, C-6) will also show distinct signals. The signals for the methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum. The N,N-diethylamino group is a strong electron-donor, which influences the chemical shifts of the para carbon atoms in the benzene ring mdpi.com.

Carbon Expected Chemical Shift (δ, ppm)
C-N(Et)₂~147-149
C-N₃~138-140
Aromatic CH (ortho to -N(Et)₂)~111-113
Aromatic CH (ortho to -N₃)~119-121
Methylene (-CH₂-)~44-46
Methyl (-CH₃)~12-14

Note: The exact chemical shifts can be influenced by the solvent and the concentration.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by the presence of specific absorption bands that confirm the key functional groups. The most prominent and diagnostic peak is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. The presence of the N,N-diethylamino group is confirmed by the C-N stretching vibrations. The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (-N₃)Asymmetric stretch2100 - 2160
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2970
Aromatic C=CStretch1450 - 1600
C-NStretch1340 - 1390

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

The UV-Vis spectrum of this compound, which contains a chromophoric system, is expected to show distinct absorption bands. The spectrum is a result of electronic transitions, primarily π → π* transitions within the substituted benzene ring. The presence of the electron-donating N,N-diethylamino group and the azide group influences the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene. For instance, N,N-diethylaniline exhibits absorption maxima around 259 nm and 303 nm chemicalbook.com. The introduction of the azide group at the para position is expected to further modify these absorption bands. The electronic absorption spectra of similar aromatic amines have been studied to understand the electronic effects of substituents nist.gov.

Transition Type Expected Absorption Maximum (λ_max, nm)
π → π*~260 - 320

Note: The solvent can significantly influence the position and intensity of the absorption bands.

Luminescence and Fluorescence Spectroscopy for Molecular Probes

This compound possesses structural motifs—the electron-donating N,N-diethylamino group and the phenyl azide group—that make it a candidate for development as a molecular probe. The azide group, in particular, serves as a versatile chemical handle. It is prominently used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent attachment of the molecule to other systems bearing an alkyne group. nih.gov This functionality is a cornerstone of modern bioconjugation and materials science. eurekaselect.com

While the intrinsic fluorescence of this compound is not extensively documented, the photophysical behavior of related aromatic azides and dialkylanilines provides significant insight. The fluorescence properties of aniline (B41778) derivatives are highly sensitive to their environment, particularly solvent polarity. diva-portal.org The presence of the electron-donating diethylamino group can lead to the formation of twisted intramolecular charge transfer (TICT) states in polar solvents, which often results in a large Stokes shift and environmentally sensitive fluorescence. diva-portal.org

The azide moiety itself can act as a fluorescence quencher. More importantly, it can be used as a photo-reactive group. Upon UV irradiation, the azide is converted into a highly reactive nitrene, a transformation that can be exploited in photoaffinity labeling to identify binding partners in biological systems. eurekaselect.com Furthermore, the azide group can be incorporated into fluorogenic probes, where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon reaction of the azide. For instance, fluorogenic dibenzocyclooctyne (DIBO) reagents react rapidly with azides to form highly fluorescent triazole products, providing a "turn-on" signal for detecting azide-tagged molecules without background interference. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound (C₁₀H₁₄N₄) is approximately 190.25 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the fragmentation pattern would be expected to be dominated by processes characteristic of both the aromatic azide and the diethylaniline moieties. A primary and highly characteristic fragmentation pathway for aromatic azides is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion to form a nitrene radical cation. Further fragmentation would proceed from this intermediate.

Key expected fragmentation pathways for this compound include:

Loss of N₂: A prominent peak corresponding to [M - 28]⁺.

Benzylic cleavage: Loss of a methyl group (CH₃, 15 Da) from one of the ethyl substituents to form a stabilized iminium ion, leading to a [M - 15]⁺ fragment.

Cleavage of an ethyl group: Loss of an ethyl radical (C₂H₅, 29 Da), resulting in a [M - 29]⁺ fragment.

The table below summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

Ion/FragmentFormulaPredicted m/zDescription
Molecular Ion[C₁₀H₁₄N₄]⁺190.12Parent molecule
[M - N₂]⁺[C₁₀H₁₄N]⁺162.12Loss of molecular nitrogen
[M - CH₃]⁺[C₉H₁₁N₄]⁺175.10Loss of a methyl radical
[M - C₂H₅]⁺[C₈H₉N₄]⁺161.08Loss of an ethyl radical

Predicted m/z values are based on the most abundant isotopes.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4,4′-methylenebis(2,6-diethylaniline), provides valuable insights into the likely structural characteristics. capes.gov.bracs.org

In such structures, the geometry around the nitrogen atom of the diethylamino group is expected to be trigonal pyramidal, with the ethyl groups exhibiting conformational flexibility. capes.gov.br The phenyl ring will be planar, and the C-N₃ bond of the azide group will lie within this plane. The azide group itself is linear or nearly linear.

Intermolecular interactions are critical in defining the crystal packing. In the crystal structure of diethylaniline derivatives, molecules are often assembled through various non-covalent interactions, including C—H⋯π interactions, where a hydrogen atom from an ethyl group or the aromatic ring of one molecule interacts with the π-system of an adjacent molecule. acs.org The presence of the azide and amino groups also introduces the possibility of weak hydrogen bonds or other dipole-dipole interactions that would influence the supramolecular architecture. For nanocrystalline materials where obtaining single crystals is difficult, techniques like three-dimensional electron diffraction (3D ED) can be employed to elucidate the crystal structure. researchgate.net

The table below presents selected crystallographic data for a related compound, 4,4′-methylenebis(2,6-diethylaniline), to illustrate typical parameters for this class of molecules. acs.org

ParameterValue (for 4,4′-methylenebis(2,6-diethylaniline))
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9895 (3)
b (Å)11.8589 (3)
c (Å)17.6765 (5)
β (°)102.4188 (11)
Volume (ų)1840.32 (9)
Z4

Data from a representative diethylaniline derivative. acs.org

Advanced Time-Resolved Spectroscopic Methods

Femtosecond pump-probe spectroscopy is a powerful technique for investigating the initial photophysical and photochemical events that occur on extremely short timescales (10⁻¹⁵ s). youtube.comacs.org In this method, an ultrashort 'pump' laser pulse excites the molecule to a higher electronic state, and a time-delayed 'probe' pulse monitors the subsequent changes in absorption or emission as the molecule relaxes. acs.org

For this compound, excitation with a UV pump pulse would populate an excited singlet state. ustc.edu.cn Based on studies of phenyl azide, the subsequent dynamics are expected to be incredibly rapid. diva-portal.orgnih.gov The primary event is the dissociation of the azide group, involving the cleavage of the N-N bond to release a molecule of N₂ and form a highly reactive phenylnitrene intermediate. nih.gov Theoretical simulations and experimental studies on phenyl azide show that this dissociation occurs on a sub-picosecond timescale, often within 100-300 femtoseconds. diva-portal.orgnih.gov The process is initiated from an excited state of the azide, which quickly evolves to a dissociative state, leading to the fragmentation. nih.gov The resulting nitrene is initially formed in an electronically excited singlet state. nih.gov This entire sequence—from initial photoexcitation to the formation of the singlet nitrene—is the domain of femtosecond spectroscopy.

Time-resolved UV-Vis spectroscopy, also known as transient absorption spectroscopy, allows for the detection and characterization of short-lived intermediates generated during a chemical reaction. researchgate.netwikipedia.org Following the initial ultrafast events monitored by femtosecond techniques, transient absorption on picosecond to nanosecond (and longer) timescales can track the fate of the resulting species. wikipedia.org

Upon photolysis of this compound, the primary transient species is the corresponding singlet phenylnitrene. This species is highly reactive and can undergo several subsequent reactions, including intersystem crossing to the more stable triplet nitrene or intramolecular reactions. Ultrafast studies on phenyl azide in acidic media have shown that the decay of the singlet nitrene (lifetime ~12 ps) can lead to the formation of a phenylnitrenium ion, which has its own distinct absorption spectrum and a longer lifetime (~110 ps). nih.gov The specific transient species and their lifetimes for this compound would be influenced by the electron-donating diethylamino group and the solvent environment. By monitoring the rise and decay of new absorption bands at different wavelengths after the initial laser pulse, a kinetic profile of the formation and decay of each transient intermediate can be constructed. nih.gov

Electrochemical Methods and Spectroelectrochemical Analysis

Electrochemical methods like cyclic voltammetry (CV) can provide valuable information on the redox properties of this compound. The molecule contains two redox-active sites: the N,N-diethylaniline moiety, which can be oxidized, and the aryl azide group, which can be reduced.

The oxidation of N,N-dialkylanilines typically occurs at the nitrogen atom, leading to the formation of a radical cation. capes.gov.bracs.org This initial oxidation can be followed by subsequent chemical reactions, such as dimerization to form benzidine-type products. capes.gov.br The exact oxidation potential would be influenced by the electron-withdrawing nature of the para-azido group.

The azide group is electrochemically reducible. Studies on other aromatic azides have shown that they can be reduced at a carbon electrode. nih.gov This process is relevant for applications where the azide is used as a precursor for surface modification, as the electrochemical reduction can initiate grafting onto an electrode surface. nih.gov For example, the electrochemical reduction of related 4-azidoaniline (B77532) can trigger its polymerization. nih.gov

Spectroelectrochemistry, a technique that combines an electrochemical experiment with real-time spectroscopic monitoring (e.g., UV-Vis or IR), is particularly powerful for identifying the species generated at the electrode surface. rsc.org By applying a potential to the working electrode and simultaneously measuring the absorption spectrum, one can directly correlate the appearance and disappearance of specific species with the electrochemical process. This would allow for the unambiguous identification of the radical cation of the aniline moiety upon oxidation or the products resulting from the reduction of the azide group. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Azido N,n Diethylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For a molecule like 4-Azido-N,N-diethylaniline, the azido (B1232118) group is of particular interest, especially in reactions like 1,3-dipolar cycloadditions, a cornerstone of "click" chemistry. wikipedia.org

While no specific DFT studies on the reaction mechanisms of this compound were found, research on other organic azides demonstrates that DFT can determine reaction pathways, such as concerted versus stepwise mechanisms, and calculate the activation free energies associated with them. wikipedia.org For instance, in cycloaddition reactions, DFT helps to understand the regioselectivity by analyzing the energies of different possible transition states. wikipedia.org

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption and emission spectra. nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of UV-visible light. nih.gov For donor-acceptor systems like this compound, where the N,N-diethylamino group acts as an electron donor and the azido group as a mild electron-withdrawing group, TD-DFT can predict the wavelengths of intramolecular charge transfer (ICT) bands. rsc.org

Studies on similar molecules, such as various substituted anilines, have successfully used DFT methods like B3LYP to predict spectroscopic properties that show good agreement with experimental data. semanticscholar.orgnih.gov The choice of functional and basis set is crucial for accuracy, with hybrid functionals often being employed for organic dyes and chromophores. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods used to solve the Schrödinger equation for molecules, providing fundamental information about their electronic properties.

Semi-Empirical Methods for Electronic Structure

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a computationally less expensive alternative to ab initio methods for large molecules. While no studies specifically employing semi-empirical methods for this compound were identified, these methods are generally used for initial geometry optimizations and for studying the electronic structure of large systems.

Prediction of Electronic Properties (e.g., HOMO-LUMO Gaps, Charge Transfer States)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. thaiscience.info In donor-acceptor molecules, the HOMO is typically localized on the electron-donating moiety, while the LUMO is on the electron-accepting part.

For this compound, one would expect the HOMO to have significant contributions from the N,N-diethylamino group and the phenyl ring, and the LUMO to be influenced by the azido group and the phenyl ring. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgacs.org Computational studies on analogous compounds, such as 4-isopropyl-N,N-bis(4-azidophenyl)aniline (IPAPA), have used DFT to calculate these properties and confirm the occurrence of charge transfer. semanticscholar.org The HOMO-LUMO gap indicates the chemical activity and stability of the molecule. semanticscholar.org

Below is a table of HOMO-LUMO gaps calculated for related aniline (B41778) derivatives using DFT methods, illustrating how substituents influence these electronic properties.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
4-isopropyl-N,N-Bis(4-azidophenyl)anilineB3LYP/6-311++G(d,p)-5.3300-1.47763.8524 semanticscholar.org
4-isopropyl-N,N-Bis(4-azidophenyl)anilineCAM-B3LYP/6-311++G(d,p)-6.5376-0.22556.3121 semanticscholar.org
p-aminoanilineB3LYP/6-311G(d,p)--4.6019 thaiscience.info
p-nitroanilineB3LYP/6-311G(d,p)--3.8907 thaiscience.info

This table is for illustrative purposes with data from analogous compounds, as specific values for this compound were not found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions. nih.govnih.gov For a molecule like this compound, MD simulations could explore the rotational dynamics of the diethylamino and azido groups, which are crucial for understanding its photophysical properties, such as twisted intramolecular charge transfer (TICT). rsc.org

Furthermore, MD simulations can shed light on intermolecular interactions in condensed phases. The azido group is known to participate in various weak, stabilizing N···N interactions with neighboring molecules. rsc.orgvu.nlnih.gov Computational studies on other azido-containing compounds have characterized the topology and energy of these interactions, which are often dependent on dispersion forces. rsc.orgvu.nlnih.gov While no specific MD studies on this compound have been reported, this methodology would be essential for understanding its behavior in solution or in the solid state. rsc.org

Structure-Property Relationship Modeling

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predicting Compound Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. nih.gov For this compound, while specific QSAR/QSPR studies are not extensively documented, models developed for related substituted anilines and aryl azides can provide a framework for predicting its behavior. cust.edu.twnih.gov

QSAR/QSPR models are built upon the principle that the structure of a molecule dictates its activity and properties. These models take the form of a mathematical equation:

Activity/Property = f(Molecular Descriptors) + error

The predictive power of a QSAR/QSPR model is heavily dependent on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical information. For a molecule like this compound, these descriptors can be categorized into several groups:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices (e.g., 0χ, 2χ) and Wiener index. Studies on substituted anilides have shown that molecular connectivity indices can successfully model antimicrobial activity. cust.edu.tw

Electronic Descriptors: These relate to the electron distribution in the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. For instance, in related aryl derivatives, descriptors like Dipole-Mag have been crucial in describing bioactivity. nih.gov The presence of the electron-donating N,N-diethylamino group and the electron-withdrawing azido group makes these electronic descriptors particularly important for this compound.

Steric/Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific conformational angles.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and molar refractivity. The AlogP98 descriptor has been identified as significant in QSAR models for other N-aryl derivatives. nih.gov

To develop a robust QSAR or QSPR model for this compound, a dataset of structurally related compounds with measured activity or property values would be required. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Genetic Function Approximation (GFA) would then be used to generate the predictive model. nih.govmdpi.com Such models could predict various endpoints, including toxicity, metabolic fate, or specific physicochemical properties like solubility and boiling point. cust.edu.twnih.gov

Table 1: Potential Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor CategorySpecific DescriptorPredicted Influence on Properties/Activity
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons; higher values often correlate with increased reactivity in certain reactions.
LUMO EnergyRelates to the molecule's ability to accept electrons; lower values can indicate higher reactivity towards nucleophiles. nih.gov
Dipole Moment (µ)Influences solubility in polar solvents and intermolecular interactions. A study on a related molecule, 4-isopropyl-N,N-Bis(4-azidophenyl)aniline, calculated a dipole moment of 3.36 Debye. semanticscholar.org
Atomic ChargesThe charge distribution, particularly on the nitrogen atoms of the amino and azido groups, is critical for hydrogen bonding and electrostatic interactions.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which is crucial for predicting membrane permeability and bioavailability. The related 4-azidoaniline (B77532) has a calculated XLogP3 of 2.3. nih.gov
Topological Molecular Connectivity Index (χ)Encodes information about the size, branching, and cyclicity of the molecule, often correlating with various physical properties. cust.edu.tw
Geometrical Solvent Accessible Surface Area (SASA)Represents the molecular surface available for interaction with a solvent, affecting solubility and interaction rates.

Solvent Effects in Theoretical Calculations and Experimental Correlation

The chemical behavior and properties of this compound are significantly influenced by its surrounding solvent environment. Both theoretical calculations and experimental measurements must account for these solvent effects to yield accurate and meaningful results. The polarity, hydrogen bonding capability, and viscosity of a solvent can alter the electronic structure, geometry, and spectroscopic properties of the solute molecule. mdpi.comiitkgp.ac.in

Theoretical Modeling of Solvent Effects:

In computational chemistry, solvent effects are typically modeled using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvation Models: This method involves including individual solvent molecules in the computational model. While computationally intensive, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms and spectroscopic shifts. nih.gov

For this compound, the N,N-diethylamino group can act as a hydrogen bond acceptor, while the azido group's terminal nitrogen atoms also possess lone pairs capable of interacting with protic solvents. Therefore, a combination of implicit and explicit models may be necessary for a comprehensive understanding.

Experimental Correlation and Solvatochromism:

Experimentally, solvent effects are most readily observed through solvatochromism—the change in the color of a substance (and thus its UV-Visible absorption spectrum) when dissolved in different solvents. researchgate.net For aromatic compounds with both electron-donating (e.g., -N(C₂H₅)₂) and electron-withdrawing (e.g., -N₃) groups, a phenomenon known as intramolecular charge transfer (ICT) is common. The energy of the ICT absorption band is highly sensitive to solvent polarity.

In the case of this compound, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths) in its primary absorption band. This is because polar solvents can better stabilize the more polar charge-transfer excited state compared to the less polar ground state, thereby reducing the energy gap for the electronic transition. acs.org Spectroscopic studies on other substituted anilines confirm that interactions with different solvents can significantly alter electronic absorption spectra. nih.gov DFT calculations on the related 4-azidoacetanilide have shown that its absorption profile is highly dependent on the solvent. acs.orguni.lu

Table 2: Predicted Solvatochromic Effects on the UV-Vis Absorption Maximum (λ_max) of this compound

This table presents hypothetical data based on known trends for similar dye molecules to illustrate the expected solvatochromic shifts.

SolventDielectric Constant (ε)λ_max (nm) (Hypothetical)Expected Shift
n-Hexane1.88350Reference
Dichloromethane8.93365Bathochromic
Acetone20.7372Bathochromic
Acetonitrile37.5378Bathochromic
Dimethyl Sulfoxide (DMSO)46.7385Bathochromic
Water80.1390Bathochromic

The correlation between theoretically calculated electronic transition energies in different solvent models and experimentally measured UV-Vis spectra provides a powerful method for validating computational models and assigning spectral bands to specific electronic transitions. mdpi.com

Applications of 4 Azido N,n Diethylaniline and Its Derivatives in Materials Science and Chemical Biology

Advanced Materials Development

The inherent properties of the 4-Azido-N,N-diethylaniline scaffold, particularly its electronic and photochemical characteristics, make it a compound of interest for the creation of novel materials with tailored functionalities.

Functional Materials and Thin Films (e.g., Tunable Electrical Conductivity)

While specific research on the tunable electrical conductivity of this compound thin films is not extensively documented, the principles of molecular design suggest its potential in this area. The electrical properties of thin films are highly dependent on molecular structure, packing, and intermolecular interactions. For organic materials, conductivity can be modulated by introducing electron-donating and electron-withdrawing groups, which influence the material's energy levels and charge transport capabilities.

The N,N-diethylaniline moiety acts as a strong electron donor. By functionalizing this core with an azide (B81097) group, and potentially other groups, it is possible to create donor-acceptor systems. When these molecules are assembled into thin films, for example, through thermal evaporation or sputtering techniques, they can exhibit specific electrical behaviors. The conductivity of such films could be tuned by altering the molecular structure to control the degree of intramolecular charge transfer and intermolecular electronic coupling. The azide group also offers a route to covalently link these molecules into a conductive polymer network upon thermal or photochemical activation, potentially enhancing the stability and conductivity of the resulting film.

Table 1: Factors Influencing Electrical Properties of Molecular Thin Films

FactorDescriptionPotential Relevance for this compound
Molecular Structure The arrangement of atoms and functional groups within the molecule.The donor (diethylamino) and photoreactive (azido) groups can create charge transfer states.
Intermolecular Interactions Forces between adjacent molecules in the solid state (e.g., π-π stacking).Dictates molecular packing, which is crucial for charge hopping between molecules.
Film Morphology The physical structure of the film, including crystallinity and grain boundaries.Controlled deposition can lead to ordered films with anisotropic conductivity.
Doping Intentional introduction of impurities to alter charge carrier concentration.Chemical or photochemical reactions of the azide could effectively "dope" the material.

Optical Materials and Photoactive Systems

The this compound structure is inherently photoactive. Aryl azides are well-known for their ability to undergo photolysis upon UV irradiation, extruding dinitrogen gas to form a highly reactive nitrene intermediate. This property is central to their use in photoactive systems.

This photoreactivity allows for applications such as photolithography, where the azide-containing material can be used as a photoresist. Upon exposure to a light pattern, the azide decomposes, changing the solubility of the exposed regions and allowing for the creation of microscale patterns. Furthermore, the strong intramolecular charge transfer (ICT) character, from the diethylamino donor to the phenyl ring, gives rise to significant absorption and emission properties. Derivatives of N,N-diethylaniline are known to be fluorescent, and their spectral properties can be tuned by modifying the molecular structure. The photolysis of the azide group can dramatically alter the electronic structure of the molecule, leading to a change in its optical properties, a phenomenon that can be exploited for data storage or as photo-switchable materials. rsc.org

Nonlinear Optical (NLO) Materials

Molecules with strong donor-π-acceptor (D-π-A) motifs, like derivatives of this compound, are prime candidates for nonlinear optical (NLO) materials. researchgate.netsemanticscholar.org These materials exhibit an optical response that is not linearly proportional to the strength of the incident light's electric field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. researchgate.netmdpi.com

The NLO response, particularly the second-order hyperpolarizability (β), is strongly dependent on the degree of intramolecular charge transfer. researchgate.net In this compound, the diethylamino group serves as an efficient electron donor (D) and the azido (B1232118) group can act as a weak electron acceptor (A), connected by the phenyl π-system. The efficiency of this charge transfer can be enhanced by modifying the π-linker or by introducing stronger acceptor groups, leading to materials with large NLO responses. researchgate.netmdpi.com Theoretical and experimental studies on similar D-π-A chromophores have shown that structural modifications can significantly tune the NLO properties. researchgate.netresearchgate.net

Table 2: NLO Properties of Related Organic Chromophores

Compound TypeKey Structural FeatureTypical NLO PropertyPotential Application
Hetarylazoindole DyesAzo group as π-bridgeEnhanced second-order polarizabilityOptical switching
Benzenesulfonamide-thiazoleAzide group on aromatic systemHigh nonlinear refractive indexPhotonic applications researchgate.net
1,8-Naphthalimide HydrazonesExtended conjugation and ICTStrong excited-state absorptionOptical limiting researchgate.net

Crystal Engineering and Control of Solid-State Phenomena

Crystal engineering involves the design and control of crystal structures to achieve desired physical properties. For a molecule like this compound, the specific arrangement of molecules in the crystal lattice will govern its bulk properties, including its NLO activity and reactivity.

The solid-state photoreactivity of aryl azides can be controlled by the crystal packing. In a constrained crystalline environment, the reaction pathway of the photogenerated nitrene can be directed, potentially leading to specific, ordered products. Intermolecular interactions such as C-H···π and N···π contacts play a crucial role in determining the molecular conformation and packing arrangement. researchgate.net By understanding and controlling these interactions through chemical modification (e.g., adding substituents that encourage specific packing motifs), it is possible to engineer crystals with optimized properties for applications like solid-state sensors or devices.

Integration into Polymeric Materials and Conjugates

The azide group of this compound is a versatile functional handle for its integration into polymeric materials. It can participate in several types of reactions to form polymer conjugates. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient and specific covalent attachment of the molecule to polymers containing alkyne groups.

Alternatively, the azide can be used as a photo-crosslinker. When a polymer is blended with this compound and exposed to UV light, the resulting nitrene can insert into C-H bonds of the polymer chains, forming a crosslinked network. This process is used to enhance the thermal and mechanical stability of polymers. It is also possible to synthesize polymers directly from monomers derived from this compound, creating polymers with photoreactive and electronically active side chains. For instance, thermo-responsive polymers like poly(N,N-diethylacrylamide) have been synthesized, and incorporating a unit like this compound could impart additional photo-responsive or electronic functionality to such "smart" materials. researchgate.net

Molecular Probes and Imaging Agents

In chemical biology, the azide functionality serves as a key tool for bioconjugation and labeling. This compound and its derivatives can be developed as molecular probes for detecting and imaging biological molecules and processes.

The azide group allows the molecule to be "clicked" onto biomolecules (e.g., proteins, nucleic acids, or lipids) that have been metabolically or synthetically tagged with an alkyne. The N,N-diethylaniline core can act as a fluorophore. The photolysis of aryl azides can be harnessed to create photoactivatable or "turn-on" fluorescent probes. rsc.org In its initial azide form, the molecule might be non-fluorescent or weakly fluorescent. Upon photoactivation with a specific wavelength of light, the azide is converted to a different species (e.g., an amine via reaction of the nitrene), which is highly fluorescent. This allows for precise spatial and temporal control over the generation of the fluorescent signal, which is highly advantageous for advanced cell imaging techniques like super-resolution microscopy. rsc.org

Design and Synthesis of Fluorescent Probes

The design of fluorescent probes often involves the strategic incorporation of environmentally sensitive fluorophores and reactive groups for attachment to target molecules. While specific fluorescent probes derived directly from this compound are not extensively documented, the azido group serves as a versatile handle for synthesizing such probes through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions allow for the efficient and specific attachment of the azido-containing moiety to a fluorophore bearing an alkyne group, or vice versa.

For instance, a general strategy could involve the synthesis of an azido-functionalized scaffold, which is then conjugated to a fluorescent dye. The synthesis of azido-DCDHF fluorogens, which become fluorescent after a 1,3-dipolar cycloaddition with a strained alkene, exemplifies this approach, highlighting the role of the azide in creating fluorescent probes for bioconjugation. proquest.com The diethylaniline portion of the molecule could potentially contribute to the photophysical properties of a resulting probe, as N,N-dialkylanilines are known to be effective electron donors and are components of many solvatochromic and fluorescent dyes.

Strategies for Site-Specific Bioconjugation

Site-specific bioconjugation is a powerful tool for labeling proteins and other biomolecules with probes, drugs, or other functionalities without disrupting their native structure and function. The azide group in this compound makes it a prime candidate for such applications, primarily through azide-alkyne cycloaddition reactions. nih.gov

One prominent strategy for site-specific protein modification involves the genetic incorporation of unnatural amino acids (UAAs) containing an azide or alkyne group into the protein's sequence. This allows for the precise placement of a reactive handle for subsequent conjugation. While not specifically using this compound, the principle is demonstrated by the use of p-azido-L-phenylalanine (pAzF) to introduce an azide group into a protein, which can then be selectively reacted with a probe containing a strained alkyne via SPAAC. nih.gov This "click chemistry" approach is highly efficient and bioorthogonal, meaning it does not interfere with native biochemical processes. mdpi.com

The general workflow for such a bioconjugation strategy would involve:

Introduction of the Azide: Incorporating an azide-bearing molecule like this compound (or a derivative) onto a biomolecule.

Reaction with a Functionalized Partner: Reacting the azide-modified biomolecule with a partner molecule (e.g., a fluorescent dye, a drug molecule) that has been functionalized with a terminal alkyne or a strained cyclooctyne. nih.govnih.gov

This method leads to the formation of a stable triazole linkage, covalently attaching the desired moiety to the biomolecule at a specific site.

Catalysis and Chemical Process Enhancement

Role as a Catalyst and Reaction Intermediate in Chemical Production

N,N-Dialkylanilines, including N,N-diethylaniline, can function as catalysts and reaction intermediates in various chemical processes. actylis.commit-ivy.com They are often used as bases to scavenge acids produced during a reaction or as catalysts in polymerization reactions. While the specific catalytic activity of this compound is not well-documented, its aniline (B41778) substructure suggests it could participate in similar catalytic cycles.

The azide group, however, introduces a reactive handle that could be exploited to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. Furthermore, the electronic properties of the azido group might modulate the catalytic activity of the aniline nitrogen.

As a reaction intermediate, N,N-diethylaniline is a key component in the synthesis of various organic compounds. taylorandfrancis.com The presence of the azido group in this compound would allow it to be incorporated into larger molecules via azide-specific reactions, thereby serving as a building block in multi-step syntheses.

Photocatalysis and Photoredox Systems in Organic Reactions

Photocatalysis and photoredox catalysis utilize light to drive chemical reactions. Certain organic molecules can act as photocatalysts by absorbing light and promoting electron transfer processes. While there is no specific information on the photocatalytic properties of this compound, related aniline derivatives have been investigated in such systems.

For example, N-doping of titanium dioxide (TiO2), a common photocatalyst, with nitrogen-containing compounds can enhance its photocatalytic activity under visible light. mdpi.com Although this is an example of a material modification rather than a direct catalytic role for a molecule like this compound, it highlights the potential influence of nitrogen-containing aromatic compounds in photocatalysis. The development of organic dyes for use in photoredox catalysis is an active area of research, and the chromophoric properties of a molecule like this compound could potentially be harnessed in such applications.

Synthesis of Specialty Chemicals and Dyes

Precursor for Industrial Dyes (e.g., Malachite Green, Crystal Violet)

N,N-diethylaniline is a well-known precursor in the synthesis of triarylmethane dyes such as Malachite Green and Crystal Violet. wikipedia.orgresearchgate.net The synthesis of these dyes typically involves the condensation of N,N-dialkylanilines with other reagents like benzaldehyde or phosgene derivatives. google.com

For instance, the synthesis of Crystal Violet can be achieved through the reaction of N,N-dimethylaniline with phosgene to form Michler's ketone, which is then further reacted with N,N-dimethylaniline. google.com A similar principle applies to the synthesis of related dyes using N,N-diethylaniline.

While the direct use of this compound as a precursor for commercially produced Malachite Green or Crystal Violet is not documented, it is conceivable that it could be used to synthesize novel dye derivatives. The presence of the azido group would offer a reactive site for further functionalization of the dye molecule, enabling its conjugation to other molecules or materials. This could be useful for creating dye-based sensors or for applications where the dye needs to be covalently attached to a substrate. However, the synthesis of triarylmethane dyes often involves acidic conditions which might not be compatible with the azide group.

Intermediate in the Production of Azo Disperse Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of the chemical industry, with applications ranging from textiles to photoelectronics. The fundamental process for creating azo dyes involves two key steps: diazotization and coupling.

The process begins with the diazotization of a primary aromatic amine. In this reaction, the amine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This diazonium salt is the electrophilic component in the subsequent reaction.

The second step is the azo coupling, where the diazonium salt reacts with a nucleophilic coupling component. This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aniline derivative. N,N-dialkyl anilines are frequently used as coupling components in the synthesis of disperse dyes. The nature of the substituents on both the diazo component and the coupling component determines the final color and properties of the dye. For instance, various substituted arylamines, including those with bromine, chlorine, and nitro groups, are used to produce a range of colors and functionalities.

While specific examples detailing the use of this compound as a direct precursor for azo dyes are not prominent in the literature, its structural components suggest a potential, albeit indirect, role. The N,N-diethylaniline moiety is a well-established coupling component. However, for the compound to act as the diazo component, the azido group (-N₃) would first need to be reduced to a primary amine (-NH₂). This would transform the molecule into 4-amino-N,N-diethylaniline, which could then be diazotized and coupled with another nucleophile to form an azo dye.

Alternatively, other synthetic strategies could be envisioned. For example, a diazonium salt can be reacted with sodium azide to form an aryl azide. This suggests that the azido group can be introduced after the core azo structure is formed, pointing to the versatility of synthetic routes in dye chemistry.

Table 1: Examples of Aromatic Amines Used as Diazo Components in Azo Dye Synthesis

Diazo Component Coupling Component Example Resulting Dye Type
2-Bromoaniline 1-Naphthol Monoazo Dye
3-Chloroaniline 2-Naphthol Monoazo Dye
3-Nitroaniline Phenol Monoazo Dye
Aniline-2-sulfonic acid N,N-diethylaniline Azo Disperse Dye

Building Block for Complex Organic Molecules

The utility of a chemical compound as a building block in the synthesis of more complex molecules is determined by the presence of reactive functional groups that can participate in a variety of chemical transformations. Organic azides are highly versatile intermediates in this regard, owing to the unique reactivity of the azide moiety. The azide group can undergo a range of reactions, making it a powerful tool for constructing complex molecular architectures.

One of the most significant reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed version known as "click chemistry," is prized for its high efficiency, regioselectivity, and tolerance of a wide range of other functional groups. This allows for the straightforward linking of different molecular fragments.

Furthermore, azides can be transformed under thermal or photochemical conditions to generate highly reactive nitrene intermediates. These nitrenes can undergo various subsequent reactions, such as C-H insertion or addition to double bonds, which are useful for creating new carbon-nitrogen bonds and for cross-linking polymers. This reactivity is harnessed in materials science to modify the physical properties of polymers for applications in organic electronics and other advanced materials. Other important transformations of the azide group include the Staudinger reduction to amines and the aza-Wittig reaction.

This compound incorporates two key functional moieties: the reactive azide group and the N,N-diethylaniline core. This bifunctional nature makes it a potentially valuable building block for complex organic molecules.

The azide group can be used as a handle for introducing nitrogen-containing heterocyclic rings (like triazoles) or for linking the molecule to other substrates via click chemistry. It can also be used to form covalent networks in polymers through nitrene intermediates.

The N,N-diethylaniline core is an electron-rich aromatic system that can undergo electrophilic aromatic substitution, allowing for further functionalization of the benzene (B151609) ring.

This combination of functionalities allows this compound to serve as a versatile scaffold in the assembly-line synthesis of molecules with tailored shapes and functions, contributing to the development of new materials and biologically active compounds.

Table 2: Key Reactions of the Azide Functional Group

Reaction Name Reactant(s) Product Significance
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) Alkyne 1,2,3-Triazole Highly efficient and selective molecular ligation.
Staudinger Reduction Trialkyl- or Triarylphosphine Amine Mild reduction to a primary amine.
Aza-Wittig Reaction Carbonyl compound (via phosphazene intermediate) Imine Formation of carbon-nitrogen double bonds.
Thermolysis/Photolysis Heat or UV light Nitrene Generation of a highly reactive intermediate for cross-linking or C-H amination.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl azides, including 4-Azido-N,N-diethylaniline, has traditionally relied on methods that can involve harsh conditions or hazardous intermediates. A major thrust of future research is the development of more sustainable and efficient synthetic protocols. Current research has already laid the groundwork for greener alternatives to the classic diazotization-azidation sequence of anilines. researchgate.net

Key emerging strategies focus on:

Water-Based Synthesis: Moving away from organic solvents, methods using water as the reaction medium are being optimized. For instance, the use of thermally stable and water-soluble arenediazonium tosylates allows for the high-yield synthesis of aromatic azides at room temperature in water, simplifying the process and reducing toxic by-products. organic-chemistry.org

Catalyst Efficiency and Reusability: Research into metal-catalyzed azidation of aryl halides is ongoing, with a focus on using earth-abundant metals like copper instead of palladium. researchgate.net The development of catalytic systems, such as those using CuI with cost-effective ligands like EDTA in mixed water-ethanol solvents, presents a more economical and environmentally friendly approach. researchgate.net

One-Pot Procedures: Simplifying synthetic workflows is another priority. One-pot syntheses directly from aromatic amines or even nitroarenes reduce the need for isolating intermediates, saving time, resources, and minimizing waste. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Modern Synthetic Methods for Aryl Azides

Method Key Features Advantages Reference
Arenediazonium Tosylates (ADTs) Uses stable ADT salts with sodium azide (B81097) in water. High purity and quantitative yields; avoids hazardous diazonium salts; metal-free; mild conditions. organic-chemistry.org
Reinvestigated Fischer Method Optimized reaction of diazonium salts with hydroxylammonium chloride. High yields in water at room temperature; simple, robust, and scalable "green" procedure. rsc.org
CuI/Diamine Catalysis Copper-catalyzed azidation of aryl halides. Rapid reactions under mild conditions; a positive effect from sodium ascorbate (B8700270) is noted. researchgate.net
Immobilized Azide Reagents Use of a supported azide for one-pot diazotization-azidodediazoniation. Good yields under mild conditions; potential for reagent recycling. researchgate.net

Advanced Mechanistic Insights via Ultrafast and Single-Molecule Spectroscopy

Understanding the intricate dynamics of the azido (B1232118) group is crucial for optimizing its function in various applications. Ultrafast and single-molecule spectroscopic techniques are powerful tools for probing these mechanisms in real-time and at the most fundamental level.

Future research will likely apply these advanced methods to this compound to elucidate:

Conformational Dynamics: Techniques like femtosecond two-dimensional infrared (2DIR) spectroscopy can resolve the internal rotational dynamics of the azido group on a picosecond timescale. iaea.org Studies on similar molecules like azidoproline derivatives have shown that the azido group can exist in different conformational states (e.g., bound and free) that are spectrally distinguishable, with internal rotation occurring on the order of 5.1 ps. iaea.orgresearchgate.net

Vibrational Energy Relaxation: The vibrational lifetime of the azide's asymmetric stretch is sensitive to its local environment. Ultrafast pump-probe and 2D-IR spectroscopy can track these dynamics, providing insight into solute-solvent interactions and intramolecular energy transfer. researchgate.netrsc.org

Single-Molecule Catalysis: Wide-field microscopy can be used to observe catalytic reactions, such as the azide-alkyne cycloaddition, at the single-molecule level, revealing reaction kinetics and the role of catalyst surfaces (e.g., copper nanoparticles) directly. k-state.edu This approach could be used to study the efficiency of "click" reactions involving this compound on functionalized surfaces.

Table 2: Spectroscopic Techniques for Probing Azide Dynamics

Technique Information Gained Timescale Example Application Reference
2D Infrared (2DIR) Spectroscopy Internal rotational dynamics, chemical exchange, conformational states. Femtoseconds to Picoseconds Determining the internal rotational time constant of the azido group in a peptide. iaea.org
Single-Molecule Fluorescence Spectroscopy Site-selective labeling efficiency, reaction kinetics on surfaces. Milliseconds to Seconds Observing Staudinger-Bertozzi ligation for labeling biomolecules. nih.gov k-state.edunih.gov
DFT Theoretical Studies Vibrational frequency sensitivity to electric fields and metal bonding. N/A (Computational) Correlating infrared and Raman data to gain structural insights into coordinated azides. rsc.org

Rational Design of Derivatives for Enhanced Performance in Specific Applications

The core structure of this compound offers a versatile scaffold for chemical modification. The rational design of derivatives by introducing or modifying functional groups on the aromatic ring or the amine can fine-tune its electronic, optical, and reactive properties for specific tasks.

Emerging research directions include:

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the energy levels of the molecule's frontier orbitals. This can influence the reactivity of the azide group, the absorption and emission wavelengths of the molecule if used as a dye or probe, and the stability of photogenerated intermediates like nitrenes. su.se

Improving Solubility: For biological applications, modifying the structure to enhance water solubility is critical. This can be achieved by incorporating hydrophilic groups, as demonstrated in the design of water-soluble fluorescent probes for metal ions. researchgate.net

Enhancing Fluorogenic Properties: For use in "turn-on" fluorescent probes, derivatives can be designed where the azide quenches fluorescence. Upon reaction (e.g., via click chemistry or reduction to an amine), a significant increase in fluorescence occurs. The choice of the aromatic system is crucial; for example, a 4-azidocinnoline derivative shows promising fluorogenic properties due to an intramolecular charge transfer (ICT) mechanism. nih.gov

Table 3: Examples of N,N-Dialkylaniline Derivatives and Their Applications

Derivative Key Functional Group Application/Property Reference
4-Styryl-N,N-diethylaniline Styryl group Precursor for fluorescent labels. researchgate.net
4-Bromo-N,N-dimethylaniline Bromo group Internal standard in analytical chemistry; synthetic intermediate. sigmaaldrich.com
4-Ethynyl-N,N-dimethylaniline Ethynyl (B1212043) group Monomer for polymerization; terminal alkyne for click chemistry. biocompare.com
N,N-Diethylaniline-borane complex Borane complex Used as a reducing agent in organic synthesis. wikipedia.org

Integration with Nanotechnology and Supramolecular Chemistry for Hybrid Materials

The azide group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction provides a highly efficient and specific method for covalently linking molecules, making this compound an ideal building block for creating complex hybrid materials.

Future research will focus on:

Surface Functionalization: Covalently grafting this compound onto the surfaces of nanoparticles (e.g., gold, silica, quantum dots) or carbon nanomaterials to impart specific functionalities, such as environmental sensitivity or further reactivity. researchgate.net

Polymer Synthesis: Using derivatives of this compound as monomers or functional end-groups in polymerization reactions to create advanced polymers with tailored optical or electronic properties.

Supramolecular Assembly: Incorporating the molecule into larger, ordered structures held together by non-covalent interactions. nih.gov The azide can serve as a reactive site for "clicking" the assembly to other components or as a photo-responsive trigger to control the assembly or disassembly of the structure. The dynamic nature of these assemblies allows for the creation of nanoscale reaction vessels and sensors. nih.gov

Exploration of New Catalytic Cycles and Photoreactions

The reactivity of the azide group, particularly its photochemical behavior, opens up a rich field of research. Upon absorption of UV light, aryl azides can extrude nitrogen gas (N₂) to form highly reactive nitrene intermediates in either a singlet or triplet spin state. su.se

Emerging avenues of exploration include:

Controlled Nitrene Generation: Developing photochemical methods to control the generation and spin state of the nitrene derived from this compound. This would enable selective synthesis of complex nitrogen-containing heterocycles. su.se

Photoinduced Redox Chemistry: Investigating the redox chemistry of metal-organic complexes involving this compound. Such systems could be tweaked to synthesize biomimetic models for high-valence metal centers. su.se

Novel Catalytic Cycles: Designing new catalytic cycles where the azide group participates directly in the transformation. This could involve transition metal catalysts that activate the N-N or C-N bonds of the azide in novel ways beyond established reactions like cycloadditions or Staudinger ligations.

Expansion of Molecular Probe Functionality for Advanced Research Tools

The transformation of an azide into an amine is a powerful trigger for creating "turn-on" molecular probes. This concept is being expanded to develop more sophisticated tools for chemical biology and materials science. nih.gov

Future research aims to:

Develop Ratiometric Probes: Designing derivatives where the unreacted azide and the product amine have distinct and well-separated fluorescence emission spectra. This allows for ratiometric sensing, which provides a built-in correction for variations in probe concentration or excitation intensity, leading to more quantitative measurements.

Create Environment-Sensitive Probes: The N,N-diethylaniline moiety is known for its sensitivity to solvent polarity. This property can be harnessed to create probes that not only signal a reaction but also report on the local environment (e.g., hydrophobicity) within a biological system like a cell membrane or a protein binding pocket. nih.gov

Multi-Analyte Sensing: Integrating the azide functionality with other responsive groups within a single molecule to create probes capable of detecting multiple analytes simultaneously.

Probes for Bioorthogonal Chemistry: The azide group is central to bioorthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes. nih.gov Developing new azide-based probes compatible with Staudinger-Bertozzi ligation and other bioorthogonal reactions will continue to be a major focus for site-selective labeling of biomolecules for advanced imaging and study. researchgate.netnih.gov

Q & A

Q. What experimental approaches are recommended for assessing the genotoxicity of 4-Azido-N,N-diethylaniline in vitro?

To evaluate genotoxicity, sister chromatid exchange (SCE) assays in human peripheral blood lymphocytes are widely used. Include metabolic activation systems like S-9 mix (rat liver homogenate) to mimic in vivo metabolism. Dose-response relationships should be established, with concentrations tested across a range (e.g., 0–100 µM). ANOVA analysis is critical to confirm statistical significance of SCE frequency increases .

Q. How can researchers characterize the environmental persistence of this compound?

Use standardized biodegradability tests such as the Japanese MITI test with activated sludge inoculum (30 mg/L). Measure biochemical oxygen demand (BOD) over 4 weeks; 0% degradation indicates persistence. Soil mobility can be estimated via the organic carbon partition coefficient (Koc), calculated from log Kow (e.g., log Kow = 3.31 yields Koc ≈ 1,500), suggesting low soil mobility .

Q. What spectroscopic methods are suitable for studying this compound’s photophysical properties?

UV-Vis absorption and diffuse reflectance spectroscopy are effective. Bathochromic shifts (~10–15 nm) in frozen aqueous solutions compared to liquid phases indicate aggregation or interfacial effects. Techniques like shock-freezing or vapor deposition on ice grains enhance spectral resolution under low-temperature conditions .

Q. How is this compound synthesized, and what intermediates are critical?

It can be derived from N,N-diethylaniline via diazotization followed by azide substitution. Key intermediates include nitroso precursors (e.g., 4-nitroso-N,N-diethylaniline). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the genotoxicity of this compound in human cells?

The compound’s metabolic activation by cytochrome P450 enzymes generates reactive intermediates (e.g., aziridinium ions) that crosslink DNA. Use LC-MS/MS to identify DNA adducts (e.g., 8-oxo-dG) and compare SCE induction in S-9 mix vs. non-activated systems. Dose-dependent increases in SCE frequency suggest direct DNA damage .

Q. How does this compound interact with nitroaromatics in crystal engineering?

In charge-transfer complexes, it forms π-stacking interactions with electron-deficient nitroaromatics (e.g., 1,3-dichloro-4,6-dinitrobenzene). Single-crystal X-ray diffraction reveals intermolecular N–H⋯O hydrogen bonds and absence of π⋯π stacking in some salts. Recrystallize from ethanol to obtain block-shaped crystals for structural analysis .

Q. What role does this compound play in nanomaterial synthesis?

As a solvent, it dissolves hydrogen phosphide precursors for nanowire growth. Use minimal amounts (~2 mL) to avoid bending nanowires. Characterize nanoparticles via TEM and EDX, noting correlations between solvent purity and nanowire morphology .

Q. How can its fluorescence properties be exploited in ratiometric sensing?

Incorporate into quinolinium-based probes for HSO3⁻/SO3²⁻ detection via FRET/TICT mechanisms. The electron-rich diethylaniline group acts as a donor, with emission shifts (Δλ > 50 nm) enabling ratio-metric quantification. Validate using fluorescence lifetime imaging (FLIM) in biocompatible media .

Data Contradictions and Resolution

Q. Conflicting reports on bioaccumulation potential: How to reconcile low vs. high BCF values?

Carp exposure studies show variable bioconcentration factors (BCF = 17–161), dependent on concentration (0.02–0.2 mg/L) and exposure duration. Use quantitative structure-activity relationship (QSAR) models to predict BCF, considering log Kow and ionization state (pKa = 6.57). Classify bioaccumulation as low (BCF < 100) or high (BCF > 100) based on regulatory thresholds .

Q. Discrepancies in photodegradation rates: Why does freezing enhance photooxidation?

Freezing aqueous solutions concentrates this compound at air-ice interfaces, increasing photon absorption efficiency. Compare UV-Vis spectra of shock-frozen vs. slowly frozen samples to quantify aggregation effects. Computational modeling (TD-DFT) can simulate bathochromic shifts under constrained molecular motion .

Methodological Tables

Parameter Test Method Key Findings Reference
Genotoxicity (SCE frequency)Human lymphocyte assay + S-9 mix5-fold increase vs. control
Soil MobilityKoc estimation (log Kow = 3.31)Low mobility (Koc ≈ 1,500)
Photophysical ShiftUV-Vis in frozen vs. liquid aqueousΔλ = 10–15 nm bathochromic shift

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.